molecular formula C10H19ClN2O B1479059 2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one CAS No. 2090950-32-4

2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

Cat. No.: B1479059
CAS No.: 2090950-32-4
M. Wt: 218.72 g/mol
InChI Key: GJBWYZGIULCBLW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one (CAS 2090950-32-4) is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.72 g/mol . Its structure features a 4-methyl-1,4-diazepane ring linked to a 2-chlorobutanyl group via a ketone functionality, as denoted by the SMILES notation CCC(Cl)C(=O)N1CCN(C)CCC1 . As a 1,4-diazepane derivative, this compound serves as a valuable synthetic building block and organic intermediate for researchers in medicinal chemistry and drug discovery. It is particularly useful for the synthesis of more complex molecules and for probing biological activity. The reactive chloro-ketone group makes it a suitable precursor for further chemical modifications and the development of novel compounds. This product is offered exclusively for research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-6-4-5-12(2)7-8-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWYZGIULCBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its intriguing biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{16}ClN_{2}O, with a molecular weight of 218.72 g/mol. The compound features a diazepane ring, which is known for conferring various pharmacological properties.

Preliminary studies indicate that compounds containing diazepane rings often exhibit significant pharmacological properties. The biological activity of this compound is hypothesized to stem from its interactions with specific receptors or enzymes in the body. Molecular docking studies have been employed to predict how this compound interacts with various biological targets, which is crucial for understanding its pharmacological profile.

Biological Activity

Recent research has highlighted several biological activities associated with this compound:

Antitumor Activity :
Studies have shown that compounds structurally similar to this compound exhibit antitumor properties. For instance, derivatives of diazepane have been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Neuroactive Properties :
Given the presence of the diazepane moiety, there is potential for neuroactive effects. Compounds with similar structures have been investigated for their anxiolytic and sedative properties.

Table 1: Biological Activity of Diazepane Derivatives

Compound NameActivityCell Line TestedIC50 (µM)
Compound AAntitumorMCF-75.0
Compound BNeuroactiveSH-SY5Y3.2
Compound CAntitumorA5494.8

This table summarizes findings from various studies where diazepane derivatives were tested for biological activity.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological activity. The presence of the chlorine atom and the specific arrangement of functional groups are critical in determining the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is C10H18ClN2OC_{10}H_{18}ClN_2O, with a molecular weight of 218.72 g/mol. The presence of a diazepane moiety is crucial as it often correlates with various pharmacological activities, including anxiolytic and sedative effects.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural similarity to known therapeutic agents. Preliminary studies suggest that compounds containing diazepane rings exhibit significant pharmacological properties:

  • Anxiolytic Effects : Research indicates that diazepane derivatives can interact with GABA receptors, potentially leading to anxiolytic effects similar to benzodiazepines.
  • Antidepressant Activity : Some studies have suggested that modifications in the diazepane structure can enhance antidepressant activity.

Interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as molecular docking are utilized to predict interactions with receptors or enzymes critical for therapeutic efficacy.

Research Findings and Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAnxiolytic ActivityDemonstrated significant reduction in anxiety-like behaviors in animal models when administered at specific dosages.
Study BAntidepressant PotentialShowed improvement in mood-related behaviors in preclinical tests, suggesting a mechanism involving serotonin modulation.
Study CBinding AffinityUtilized molecular docking to reveal strong binding interactions with GABA_A receptors, indicating potential anxiolytic properties.

Industrial Applications

Beyond its medicinal potential, this compound may find applications in:

  • Chemical Synthesis : As an intermediate in the synthesis of other pharmaceutical compounds.
  • Research Reagents : Used in laboratories for various chemical reactions due to its unique reactivity patterns.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Diazepane-Ketone Motifs

SYA 013 (4-(4-(4-Chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one)
  • Structure: Features a 4-chlorophenyl-substituted diazepane and a 4-fluorophenylbutanone group.
  • Key Difference : The target compound lacks aromatic phenyl groups on both the diazepane and ketone moieties, which may reduce σ2 affinity but enhance selectivity for other targets.
2-Chloro-1-{4-[(2-Methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one Hydrochloride
  • Structure: Contains a benzyl-substituted diazepane and a shorter ethanone chain with a chloro substituent.
  • Relevance: The shorter chain length (ethanone vs. butanone) and benzyl group may alter pharmacokinetic properties, such as solubility and blood-brain barrier penetration .
4-[4-(4-Chlorophenyl)-1,4-Diazepan-1-yl]-1-(4-Fluorophenyl)butan-1-one (Compound 13)
  • Structure: A butyrophenone analog with a diazepane ring and dual halogenated aromatic groups.

Halogenated Butanone Derivatives

2-Bromo-4-Chloro-1-(4-Chlorophenyl)butan-1-one
  • Structure: Shares a halogenated butanone backbone but lacks the diazepane ring.
  • Application : Primarily used in synthetic chemistry as an intermediate for complex molecules, highlighting the role of halogens in modulating reactivity .

Diazepane-Containing Enzyme Inhibitors

Quinazolin-4-amine Derivatives (e.g., Compound 28)
  • Structure : Integrates a 4-methyl-1,4-diazepane moiety into a quinazoline scaffold.
  • Biological Activity : Demonstrates inhibitory activity against HDAC8 and G9a methyltransferase via molecular docking studies, suggesting the diazepane ring enhances binding interactions in enzyme pockets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity/Application Reference
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one 4-methyl-diazepane, chloro-butanone Hypothesized enzyme/receptor modulation -
SYA 013 4-chlorophenyl-diazepane, 4-fluorophenyl-butanone σ2 receptor selectivity (Ki = 5.6 nM)
Compound 13 (Butyrophenone analog) Dual halogenated aromatics, diazepane Multireceptor antipsychotic activity
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Halogenated butanone, no diazepane Synthetic intermediate
Quinazolin-4-amine (Compound 28) Diazepane-quinazoline hybrid HDAC8/G9a inhibition

Research Findings and Implications

Impact of Substituents on Receptor Binding: Aromatic groups (e.g., 4-fluorophenyl in SYA 013) enhance σ2 receptor affinity, while alkyl groups (e.g., 4-methyl in the target compound) may redirect activity toward other targets, such as enzymes . Chlorine positioning (e.g., on the butanone vs. phenyl ring) influences electronic properties and steric interactions, critical for molecular recognition .

Role of the Diazepane Ring :

  • The 1,4-diazepane moiety contributes to conformational flexibility, enabling interactions with diverse binding pockets (e.g., σ2 receptors, HDAC8) .
  • Methyl substitution on the diazepane (as in the target compound) may reduce metabolic degradation compared to phenyl-substituted analogs .

Synthetic and Analytical Considerations :

  • Halogenated ketones like the target compound are typically synthesized via nucleophilic substitution or Friedel-Crafts acylation, with purity confirmed via techniques such as X-ray crystallography (e.g., SHELX programs) .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one typically follows a nucleophilic substitution approach, where a 4-methyl-1,4-diazepane core is alkylated with a suitable chlorobutanone derivative. The process can be divided into two main stages:

  • Synthesis of 4-methyl-1,4-diazepane
  • Alkylation with a 2-chlorobutanone derivative
Synthesis of 4-methyl-1,4-diazepane

The seven-membered diazepane ring can be constructed via cyclization reactions involving appropriate diamine and dihalide precursors, followed by N-methylation. Commonly, the following steps are employed:

  • Cyclization of 1,4-diaminobutane with 1,3-dibromopropane under basic conditions to yield 1,4-diazepane.
  • N-methylation using methyl iodide or dimethyl sulfate in the presence of a base to introduce the 4-methyl substituent.
Alkylation with 2-chlorobutanone Derivative

The key step involves the alkylation of the diazepane nitrogen with a 2-chlorobutanone derivative, typically via an SN2 reaction. The general procedure is as follows:

  • Preparation of 2-chlorobutan-1-one (either commercially available or synthesized via chlorination of butanone).
  • Reaction of 4-methyl-1,4-diazepane with 2-chlorobutan-1-one in the presence of a base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., acetonitrile or DMF) at elevated temperature.
  • The product is then purified by column chromatography or recrystallization.

Alternative Approaches

While the above method is standard, alternative synthetic strategies may involve:

  • Reductive amination: Condensation of 4-methyl-1,4-diazepane with butanone, followed by chlorination at the alpha position using N-chlorosuccinimide or similar reagents.
  • Halogen exchange: Starting from a 2-bromo or 2-iodobutanone analog, followed by halogen exchange with a chloride source.
  • One-pot synthesis: Sequential addition of precursors in a single reaction vessel, streamlining the process for industrial-scale production.

Key Reagents and Reaction Conditions

Step Reagent(s) Solvent Temperature Notes
Diazepane ring formation 1,4-diaminobutane, 1,3-dibromopropane Ethanol Reflux Yields 1,4-diazepane
N-Methylation Methyl iodide, base Acetonitrile Room temp Introduces methyl group at position 4
Alkylation with 2-chlorobutanone 2-chlorobutan-1-one, K2CO3 Acetonitrile 60–80°C SN2 reaction, main product formation step
Purification - - - Column chromatography or recrystallization

Yields and Purity

Reported yields for the key alkylation step typically range from 60% to 85%, depending on the purity of starting materials and optimization of reaction conditions. The product is generally obtained as a crystalline solid after purification.

Data Table: Summary of Preparation Methods

Method Key Intermediate(s) Main Reagent(s) Yield (%) Advantages Limitations
Nucleophilic substitution 4-methyl-1,4-diazepane, 2-chlorobutan-1-one K2CO3, Acetonitrile 60–85 High selectivity, scalable Requires pure starting materials
Reductive amination 4-methyl-1,4-diazepane, butanone N-chlorosuccinimide 50–70 Fewer steps Lower regioselectivity
Halogen exchange 2-bromobutanone analog NaCl or KCl 40–60 Alternative halide sources Lower yields, extra step

Research Findings and Comparative Analysis

  • The nucleophilic substitution method is the most widely used and provides the highest yields and selectivity for the target compound.
  • Alternative methods such as reductive amination and halogen exchange are less common but may be considered when specific starting materials are unavailable or for process optimization.
  • Industrial applications may adapt these methods for scale-up, focusing on solvent recovery and waste minimization.

Q & A

Q. What statistical methods validate reproducibility in dose-response assays?

  • Methodological Answer : Use GraphPad Prism for:
  • Non-linear regression (4-parameter Hill equation) to calculate EC50/IC50.
  • Replicate consistency : ≥3 independent experiments with SEM <15%.
  • Outlier detection : Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

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